2-Chloropyrrolo[2,1-f][1,2,4]triazine
CAS No.: 1363383-25-8
Cat. No.: VC2719768
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloropyrrolo[2,1-f][1,2,4]triazine - 1363383-25-8](/images/structure/VC2719768.png)
Specification
CAS No. | 1363383-25-8 |
---|---|
Molecular Formula | C6H4ClN3 |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 2-chloropyrrolo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H |
Standard InChI Key | XEBYYANMFBLKFL-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C1)C=NC(=N2)Cl |
Canonical SMILES | C1=CN2C(=C1)C=NC(=N2)Cl |
Introduction
Physical and Chemical Properties
Molecular Characteristics
While specific data on 2-Chloropyrrolo[2,1-f] triazine is limited in the available literature, its properties can be inferred from structurally related compounds. Based on the closely related compound 4-chloropyrrolo[2,1-f] triazine (which differs only in the position of the chlorine atom), 2-Chloropyrrolo[2,1-f] triazine likely has a molecular formula of C6H4ClN3 and a molecular weight of approximately 153.57 .
The physical state of 2-Chloropyrrolo[2,1-f] triazine at room temperature is presumed to be a crystalline solid, with storage recommendations similar to related compounds, which are typically stored at room temperature in sealed containers .
Comparative Analysis with Structural Analogs
Several structural analogs of 2-Chloropyrrolo[2,1-f] triazine have been documented in the chemical literature, providing useful comparative data for understanding its properties and potential applications. Table 1 presents a comparison of key properties among these related compounds.
Table 1: Comparison of Key Properties of 2-Chloropyrrolo[2,1-f] triazine and Related Compounds
Synthesis and Chemical Reactivity
Synthetic Approaches
Applications in Medicinal Chemistry
Compound | IC50 (nM) | Standard Deviation |
---|---|---|
Compound 12 | 21 | ±11 |
Compound 13 | 10 | ±7.1 |
Compound 14 | 22 | ±13 |
Compound 15 | 15 | ±7.2 |
Compound 16 | 16 | ±3.6 |
Compound 17 | 11 | ±6.2 |
Compound 18 | 7.9 | ±5.8 |
Compound 19 | 770 | ±100 |
This data illustrates the potential of pyrrolo[2,1-f] triazine derivatives as enzyme inhibitors, suggesting that appropriately functionalized derivatives of 2-Chloropyrrolo[2,1-f] triazine could display similar activities. The significant variation in potency among structural analogs (ranging from 7.9 nM to 770 nM) highlights the importance of precise structural modifications in optimizing biological activity .
Future Research Directions
Synthetic Methodology Advancements
Opportunities for advancing the synthetic methodology for 2-Chloropyrrolo[2,1-f] triazine and related compounds include:
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Development of more efficient and scalable synthetic routes
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Exploration of regioselective functionalization strategies
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Application of green chemistry principles to improve sustainability
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Investigation of catalytic methods for introducing diverse substituents
These methodological advancements would enhance the accessibility and utility of 2-Chloropyrrolo[2,1-f] triazine as a building block for medicinal chemistry applications.
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